molecular formula C10H15NO2 B12101067 2-Amino-1-(4-methoxyphenyl)propan-1-ol

2-Amino-1-(4-methoxyphenyl)propan-1-ol

Cat. No.: B12101067
M. Wt: 181.23 g/mol
InChI Key: OAUQWSYUJGFNKY-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO2. It is a chiral molecule, meaning it has two enantiomers. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methoxyphenyl)propan-1-ol typically involves the reaction of p-methoxyacetophenone with nitropropane to generate p-methoxyphenylnitropropane. This intermediate is then reduced to the amino compound in the presence of hydrogen .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the amino group.

Scientific Research Applications

2-Amino-1-(4-methoxyphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include metabolic processes where the compound is either metabolized or acts on metabolic enzymes to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Formoterol: A compound with a similar structure, used as a bronchodilator.

    Phenylephrine: Another similar compound, used as a decongestant.

Uniqueness

2-Amino-1-(4-methoxyphenyl)propan-1-ol is unique due to its specific functional groups and chiral nature, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it valuable in various fields of research and industry .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-1-(4-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H15NO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3

InChI Key

OAUQWSYUJGFNKY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)O)N

Origin of Product

United States

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